5-Fluoro-4-methoxypyrimidin-2-amine
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Overview
Description
5-Fluoro-4-methoxypyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H6FN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxy-5-fluorouracil.
Chlorination: The starting material reacts with phosphorus oxychloride in the presence of an organic solvent and an acid-binding agent, such as triethylamine, to form 2-methoxy-4-chloro-5-fluoropyrimidine. The reaction is carried out at a temperature of 105-110°C.
Hydrazinolysis: The chlorinated intermediate then reacts with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The conditions are carefully controlled to ensure high yield and purity, making the process cost-effective and suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
5-Fluoro-4-methoxypyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It can inhibit mitochondrial complex I electron transport, affecting cellular respiration and energy production
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxy-4-pyrimidinone
- 2-Methoxy-5-fluorouracil
- 4-Methoxy-5-fluoropyrimidine
Uniqueness
5-Fluoro-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methoxy groups makes it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
5-fluoro-4-methoxypyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCBVCRPSPSEMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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